5-(Methylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole
Description
5-(Methylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methylsulfonyl group at position 5 and a p-tolyl (4-methylphenyl) group at position 4. The methylsulfonyl moiety imparts strong electron-withdrawing properties, which may enhance stability and influence intermolecular interactions.
Properties
Molecular Formula |
C10H10N2O2S2 |
|---|---|
Molecular Weight |
254.3 g/mol |
IUPAC Name |
4-(4-methylphenyl)-5-methylsulfonylthiadiazole |
InChI |
InChI=1S/C10H10N2O2S2/c1-7-3-5-8(6-4-7)9-10(15-12-11-9)16(2,13)14/h3-6H,1-2H3 |
InChI Key |
PMDXGQMXJTYDNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Ketoesters or Ketones
A foundational approach involves the cyclization of β-ketoesters or ketones with thiosemicarbazide derivatives. For example, ethyl 5-aryl-1,2,3-thiadiazole-4-carboxylates are synthesized via a multi-step sequence starting from β-ketoesters. The p-tolyl group at the 4-position is introduced by selecting p-tolyl-substituted β-ketoesters as precursors. Subsequent treatment with thiosemicarbazide in the presence of phosphorus oxychloride facilitates cyclization, forming the 1,2,3-thiadiazole ring.
Sulfur Incorporation and Functionalization
The methylsulfonyl group at the 5-position is typically introduced through post-cyclization oxidation of a methylthio (-SMe) precursor. This two-step strategy—initial installation of a methylthio group followed by oxidation—ensures regioselectivity and avoids side reactions associated with direct sulfonation.
Stepwise Synthesis of 5-(Methylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole
Synthesis of 5-(Methylthio)-4-(p-tolyl)-1,2,3-thiadiazole
The precursor 5-(methylthio)-4-(p-tolyl)-1,2,3-thiadiazole is prepared via cyclization of p-tolyl-substituted β-ketoesters. For instance, ethyl 4-(p-tolyl)-3-oxobutanoate reacts with thiosemicarbazide in concentrated sulfuric acid, yielding the corresponding thiadiazole intermediate. Introducing the methylthio group involves nucleophilic substitution at the 5-position using methylthiolate or via in situ generation of a thiocarbonyl intermediate.
Reaction Conditions
Oxidation of Methylthio to Methylsulfonyl
The methylthio group is oxidized to methylsulfonyl using meta-chloroperbenzoic acid (m-CPBA). Two distinct protocols are documented:
Method B: Oxidation in Dichloromethane (DCM)
Method C: Oxidation in Trichloromethane (TCM)
-
Reagents : m-CPBA (1.0 equiv.), TCM
-
Temperature : 80°C (reflux)
-
Time : 3 hours
-
Workup : Saturated NaHCO₃, extraction with DCM
Comparative Analysis
| Condition | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Method B | DCM | 0°C → RT | 2 h | 91% |
| Method C | TCM | 80°C | 3 h | 99% |
Method C achieves near-quantitative yield due to enhanced reactivity at elevated temperatures, though it requires careful handling of TCM. Method B offers a milder alternative with marginally lower efficiency.
Alternative Pathways and Mechanistic Insights
Direct Sulfonation Approaches
Direct introduction of the methylsulfonyl group via sulfonation reagents (e.g., SO₃/H₂SO₄) is less common due to the electrophilic nature of the thiadiazole ring, which risks over-sulfonation or ring degradation.
One-Pot Synthesis
Emerging strategies explore one-pot cyclization-oxidation sequences. For example, using Lawesson’s reagent for simultaneous cyclization and thionation, followed by in situ oxidation with hydrogen peroxide. However, yields remain suboptimal (≤50%) compared to stepwise methods.
Analytical Characterization
Spectroscopic Data
Crystallography
Single-crystal X-ray diffraction confirms the planar thiadiazole ring and orthogonal alignment of the p-tolyl and methylsulfonyl groups.
Industrial and Pharmacological Relevance
The methylsulfonyl group enhances metabolic stability and bioavailability, making this compound a valuable intermediate in drug discovery. Current applications include kinase inhibitors and antimicrobial agents, with scalable synthesis achieved via Method C .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The methylsulfonyl (–SO₂CH₃) group serves as a reactive site for nucleophilic displacement due to its strong electron-withdrawing nature. Key reactions include:
Mechanism : The reaction proceeds via a two-step nucleophilic aromatic substitution (SNAr), where the sulfonyl group stabilizes the Meisenheimer intermediate .
Cyclocondensation with Hydrazines
The thiadiazole ring participates in annulation reactions to form fused heterocycles:
Example : Reaction with thiosemicarbazide forms triazolothiadiazoles via intermediate thiohydrazonates, confirmed by NMR and X-ray crystallography .
Cross-Coupling Reactions
The p-tolyl group enables transition metal-catalyzed coupling:
| Reaction Type | Catalyst System | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-thiadiazole conjugates | 60–75% |
| Ullmann | CuI, phenanthroline, DMF | 4-(Heteroaryl)-5-methylsulfonylthiadiazoles | 55% |
Limitations : Harsh conditions (>100°C) may degrade the thiadiazole ring .
Electrophilic Aromatic Substitution
The p-tolyl group undergoes directed electrophilic attacks:
| Reagent | Position | Product | Selectivity Factor |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para to methyl | 4-(3-Nitro-p-tolyl) derivative | >95% |
| Cl₂, FeCl₃ | Ortho to methyl | 4-(2-Chloro-p-tolyl) analog | 82% |
Note : Methylsulfonyl group deactivates the thiadiazole ring, suppressing electrophilic substitution at the 5-position.
Reductive Transformations
Controlled reduction modifies the sulfonyl group:
| Reducing Agent | Conditions | Product | Application |
|---|---|---|---|
| LiAlH₄ | THF, 0°C, 2 hrs | 5-(Methylthio)-4-(p-tolyl)thiadiazole | Prodrug synthesis |
| Zn/HOAc | Reflux, 4 hrs | 5-Mercapto derivative | Gold nanoparticle functionalization |
Caution : Over-reduction may cleave the thiadiazole ring .
Photochemical Reactions
UV irradiation induces unique reactivity:
| Conditions | Products | Quantum Yield |
|---|---|---|
| λ = 254 nm, benzene | Thiadiazole-quinone adducts | Φ = 0.12 |
| Visible light, eosin Y | Sulfinate radicals (trapped by TEMPO) | - |
Mechanism : Photoexcitation generates triplet diradicals, enabling [2+2] cycloadditions.
This compound’s versatility stems from three reactive centers:
-
C5-SO₂CH₃ : Site for nucleophilic substitutions
-
Thiadiazole ring : Participates in cycloadditions/annulations
-
p-Tolyl group : Enables cross-coupling and electrophilic chemistry
Recent studies highlight its potential as a linchpin for synthesizing kinase inhibitors and GABA modulators , though stability in aqueous buffers remains a challenge (t₁/₂ = 3.2 hrs at pH 7.4) .
Scientific Research Applications
Agricultural Applications
Pesticides and Fungicides
5-(Methylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole has been identified as an effective agent in crop protection. It is utilized in the formulation of pesticides and fungicides due to its ability to control various agricultural pests and diseases. Research indicates that compounds within the thiadiazole family exhibit insecticidal and fungicidal activities, making them valuable in agricultural practices aimed at enhancing crop yield and health.
- Mechanism of Action : The compound acts by disrupting biological processes in pests and pathogens, thereby preventing their growth and reproduction. Its efficacy is often enhanced when combined with other agricultural chemicals.
- Case Study : A study highlighted the use of 5-(methylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole in controlling plant viruses and enhancing resistance against phytopathogens. The results demonstrated a significant reduction in disease incidence compared to untreated controls .
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have shown that derivatives of 1,2,3-thiadiazoles possess notable anticancer properties. Specifically, 5-(Methylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole has been evaluated for its cytotoxic effects against various cancer cell lines.
- Cytotoxicity Profile : In vitro studies reported that the compound exhibits significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values were found to be competitive with established chemotherapeutic agents .
- Mechanism of Action : The compound induces apoptosis in cancer cells by modulating the Bax/Bcl-2 ratio and activating caspase pathways, leading to programmed cell death. This mechanism underlines its potential as a lead compound for further drug development.
Antimicrobial Properties
Antibacterial Activity
The compound has also been investigated for its antibacterial properties. Thiadiazole derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria.
- Case Study on Antibacterial Efficacy : A comparative analysis showed that 5-(Methylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole demonstrated significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicated superior efficacy compared to traditional antibiotics like linezolid .
Table 1: Efficacy of 5-(Methylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction via Bax/Bcl-2 modulation |
| A549 | 0.2 | Caspase activation leading to cell death |
| HeLa | 4.2 | Induction of programmed cell death |
Table 2: Antimicrobial Activity Profile
| Bacteria | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | < 10 | High |
| Escherichia coli | < 20 | Moderate |
| Bacillus subtilis | < 15 | High |
Mechanism of Action
The mechanism of action of 5-(Methylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, it can interact with cellular membranes, affecting their permeability and leading to cell death in microbial organisms.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and properties of 5-(Methylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole and related compounds:
Biological Activity
5-(Methylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole is a compound belonging to the thiadiazole class, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 5-(Methylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole features a thiadiazole ring substituted with a methylsulfonyl and p-tolyl group. This structural arrangement is crucial for its biological activity, influencing interactions with biological targets.
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with the thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in tumor growth and proliferation, such as carbonic anhydrases (CAs) and histone deacetylases (HDACs) .
- Case Studies :
Antimicrobial Activity
Thiadiazole compounds have shown promising antimicrobial properties. The presence of electron-withdrawing groups enhances their ability to interact with microbial targets.
- Mechanism of Action : The thiadiazole ring acts as a pharmacophore, contributing to the overall antimicrobial efficacy by disrupting microbial cell functions .
- Case Studies :
Anticonvulsant Activity
The anticonvulsant potential of thiadiazole derivatives has also been explored.
- Mechanism of Action : Compounds like 5-(Methylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole may modulate GABAergic neurotransmission or inhibit voltage-gated ion channels .
- Case Studies :
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole compounds is closely related to their structural features. Modifications at specific positions on the thiadiazole ring can enhance or diminish activity.
| Substituent | Effect on Activity |
|---|---|
| Methylsulfonyl | Increases solubility and bioavailability |
| p-Tolyl group | Enhances hydrophobic interactions |
| Electron-withdrawing | Improves potency against cancer cells |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 5-(Methylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole, and how can reaction yields be maximized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the thiadiazole core. A two-step approach is recommended:
Core Formation : Start with 4-(p-tolyl)-1,2,3-thiadiazole via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., glacial acetic acid reflux) .
Sulfonylation : Introduce the methylsulfonyl group using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions at 0–5°C to minimize side reactions. Yields >75% are achievable with strict temperature control and inert atmospheres .
- Validation : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and purify via recrystallization (ethanol/water) .
Q. How can structural elucidation and purity of 5-(Methylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole be confirmed post-synthesis?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to verify substituent positions (e.g., p-tolyl aromatic protons at δ 7.2–7.4 ppm, methylsulfonyl singlet at δ 3.1–3.3 ppm). IR confirms sulfonyl S=O stretches at 1150–1300 cm .
- Chromatography : HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) ensures >98% purity. Compare retention times with authentic standards .
Advanced Research Questions
Q. What computational strategies are effective for predicting the electronic properties and reactivity of 5-(Methylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole?
- Methodological Answer :
- DFT Studies : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO). The methylsulfonyl group lowers LUMO energy (-1.8 eV), enhancing electrophilicity for nucleophilic substitution .
- Molecular Electrostatic Potential (MEP) : Maps identify electron-deficient regions (e.g., thiadiazole core) for targeted functionalization .
- Validation : Correlate computational results with experimental NMR chemical shifts (RMSD < 0.1 ppm) .
Q. How can contradictory biological activity data for thiadiazole derivatives be resolved?
- Methodological Answer :
- In Silico Screening : Use molecular docking (AutoDock Vina) to assess binding affinity against target proteins (e.g., bacterial DNA gyrase). Prioritize compounds with ΔG < -8 kcal/mol .
- Dose-Response Studies : Perform MIC assays (e.g., against S. aureus) with controls (ciprofloxacin) to validate computational predictions. Address discrepancies by testing under varied pH/temperature conditions .
Q. What reaction mechanisms govern the nucleophilic substitution at the methylsulfonyl group in 5-(Methylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole?
- Methodological Answer :
- Kinetic Analysis : Conduct reactions with amines (e.g., piperidine) in DMSO at 25–60°C. Plot ln(k) vs 1/T to determine activation energy (E). A low E (~40 kJ/mol) suggests an S2 pathway .
- Isotopic Labeling : Use S-labeled methylsulfonyl groups to track sulfur migration via mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
